molecular formula C18H14N2O3 B2390170 Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate CAS No. 866142-63-4

Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate

Cat. No.: B2390170
CAS No.: 866142-63-4
M. Wt: 306.321
InChI Key: HBMZEXGAVOKBFS-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate is a complex organic compound featuring a naphthyloxyacetate backbone substituted with cyano and nitrilo-propenyl groups. The compound’s structure combines electron-withdrawing groups (cyano, nitrilo) with a π-conjugated naphthyl system, which may influence reactivity, stability, and biological interactions.

Properties

IUPAC Name

ethyl 2-[1-(2,2-dicyanoethenyl)naphthalen-2-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-2-22-18(21)12-23-17-8-7-14-5-3-4-6-15(14)16(17)9-13(10-19)11-20/h3-9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMZEXGAVOKBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate typically involves the reaction of 2-naphthol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This is followed by the addition of a cyano group through a nitrile formation reaction. The reaction conditions often require a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H14N2O3
  • Molecular Weight : 306.32 g/mol
  • CAS Number : 866142-63-4

The compound features a naphthyl group, a cyano group, and an ester functional group, which contribute to its unique chemical reactivity and potential applications in synthetic chemistry and materials science.

Synthetic Routes

The synthesis of Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate typically involves:

  • Initial Reaction : Reaction of 2-naphthol with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate).
  • Cyano Group Introduction : Addition of a cyano group through nitrile formation.
  • Reaction Conditions : Common solvents include dimethylformamide (DMF), with temperatures maintained between 60°C to 80°C for optimal yields.

Industrial Production

In industrial settings, the synthesis may utilize continuous flow reactors to enhance efficiency. Purification techniques such as recrystallization or chromatography are employed to ensure high purity levels of the final product.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its unique structure allows for diverse chemical transformations, making it valuable for researchers exploring new synthetic pathways.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities, including:

  • Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains.
  • Anticancer Activities : Preliminary investigations show promise in targeting cancer cells through specific molecular interactions.

Medicine

Ongoing research aims to explore its utility in drug development, particularly for targeting specific receptors or enzymes involved in disease processes. The compound's ability to modulate biological activity through its functional groups makes it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is utilized in:

  • Dyes and Pigments Production : Its structural characteristics contribute to the creation of materials with specific optical properties.
  • Material Science : The compound’s reactivity allows for incorporation into various polymer systems that require enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the naphthyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl {[3-cyano-6-(2-naphthyl)-4-phenylpyridin-2-yl]oxy}acetate (4a)

  • Structure : Pyridine core with phenyl and naphthyl substituents.
  • Synthesis: Synthesized via refluxing ethyl cyanoacetate with ammonium acetate in ethanol (56% yield) .
  • Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-(2-naphthyl)pyridin-2-yl]oxy}acetate (4b)

  • Structure : Methoxy-substituted phenyl group at position 4 of the pyridine ring.
  • Synthesis : Similar to 4a, with identical yield (56%) .
  • Bioactivity : Enhanced antimicrobial efficacy compared to 4a, attributed to electron-donating methoxy groups .

1-(2-Amino-6-nitrophenyl)ethanone

  • Structure: Aromatic ketone with amino and nitro substituents.
  • Safety: Limited toxicological data; precautionary measures advised for handling .

Key Comparative Data

Parameter Target Compound 4a 4b 1-(2-Amino-6-nitrophenyl)ethanone
Core Structure Naphthyloxyacetate + propenyl Pyridine Pyridine Benzene
Substituents Cyano, nitrilo-propenyl Phenyl, naphthyl Methoxyphenyl, naphthyl Amino, nitro
Synthesis Yield Not reported 56% 56% Not applicable
Reported Bioactivity Not studied Antimicrobial Antimicrobial Not reported
Toxicological Data Unknown Not addressed Not addressed Insufficient

Biological Activity

Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate, with CAS number 866142-63-4, is a complex organic compound known for its unique structural features, including a naphthyl group and a cyano group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry.

Molecular Structure

  • Molecular Formula : C18H14N2O3
  • Molecular Weight : 306.32 g/mol
  • Functional Groups : Ester, nitrile, aromatic

Synthesis

The synthesis typically involves the reaction of 2-naphthol with ethyl bromoacetate in the presence of a base like potassium carbonate, followed by the introduction of the cyano group through nitrile formation. The reaction conditions often require solvents such as dimethylformamide (DMF) at temperatures ranging from 60-80°C to optimize yield .

The biological activity of this compound is attributed to its interactions with various molecular targets. The cyano group can engage in hydrogen bonding and electrostatic interactions, while the naphthyl moiety can participate in π-π stacking interactions. These interactions may modulate the activity of enzymes or receptors, leading to diverse biological effects.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess good antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It is hypothesized that the compound could inhibit specific pathways involved in cancer cell proliferation. Further investigation is required to elucidate its efficacy and mechanism in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits significant activity against bacteria
AnticancerPotential to inhibit cancer cell growth
Enzyme InhibitionInteraction with specific enzymes

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various naphthalene derivatives, this compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study: Anticancer Activity

Another research effort focused on the anticancer properties of similar compounds revealed that those with naphthyl groups inhibited the growth of human cancer cell lines in vitro. The study suggested that this compound might share similar properties, warranting further exploration into its mechanisms of action and therapeutic potential.

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